molecular formula C21H18BrN5O2 B2652186 N-(4-bromophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1185160-90-0

N-(4-bromophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B2652186
CAS No.: 1185160-90-0
M. Wt: 452.312
InChI Key: XDYCLUIPRQOVKB-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition . Its core structure is based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a privileged heterocyclic system known to exhibit high affinity for the ATP-binding sites of various protein kinases. The molecular design, which incorporates a 3,4-dimethylphenyl group at the 6-position and a bromophenyl-acetamide moiety, suggests potential for targeted interaction with specific kinase domains. Research into this compound primarily focuses on its utility as a chemical probe to elucidate the biological functions of kinases involved in oncogenic signaling pathways and cell proliferation . By potentially modulating key phosphorylation events, this compound enables researchers to investigate downstream effects on cell cycle progression and apoptosis in experimental models, providing valuable insights for hit-to-lead optimization campaigns in drug discovery.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O2/c1-13-3-4-15(11-14(13)2)18-9-10-19-25-26(21(29)27(19)24-18)12-20(28)23-17-7-5-16(22)6-8-17/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYCLUIPRQOVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Br)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves the following steps:

    Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the 4-bromophenyl group: This step involves the coupling of the triazolopyridazine core with 4-bromophenyl derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions may target the carbonyl group in the triazolopyridazine core, potentially yielding alcohol derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Case Studies

Several studies have evaluated the anticancer potential of compounds related to N-(4-bromophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide:

  • Study on Cell Lines : A study reported that derivatives of triazole exhibited significant growth inhibition against various human cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 5 to 10 µM, indicating potent activity compared to standard chemotherapeutic agents .
  • Mechanistic Insights : The compound's ability to modulate apoptosis-related proteins and cell cycle regulators was highlighted in a study where it was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Summary Table of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-75.71Induction of apoptosis
HepG28.00Inhibition of cell proliferation

Pharmacological Evaluation

The anticonvulsant potential of this compound has been investigated through various animal models. The compound was tested for its efficacy against induced seizures.

Findings

In preclinical studies:

  • Protective Index : The compound demonstrated a protective index comparable to established anticonvulsants such as phenytoin. The median effective dose (ED50) was found to be significantly lower than the toxic dose (TD50), indicating a favorable safety profile .

Summary Table of Anticonvulsant Activity

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
N-(4-bromophenyl)-...18.4170.29.2

Structure-Activity Relationship (SAR)

The unique structural features of this compound make it a valuable scaffold for drug development. SAR studies indicate that modifications on the phenyl rings can enhance biological activity and selectivity towards specific targets.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The triazolopyridazine core is known to interact with various molecular targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s 3,4-dimethylphenyl group likely improves metabolic stability compared to the oxadiazole derivatives in , which may exhibit higher reactivity due to the oxadiazole ring .
  • Fluorinated chromenone derivatives () show lower melting points (175–178°C) compared to bromophenyl-containing analogues, suggesting reduced crystallinity due to fluorine’s electronegativity .

Acetamide Derivatives with Varied Cores

N-Substituted acetamides are explored for diverse applications, from coordination chemistry to drug design:

Compound Name Core Structure Substituents Key Findings Reference
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide () Acetamide 4-bromophenyl, 3,4-difluorophenyl Dihedral angle: 66.4° between aromatic rings; stabilized by N–H⋯O hydrogen bonds.
N-(3-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-... () Hexahydrobenzothieno-pyrimidin Sulfanyl group, bromophenyl Sulfanyl linkage may enhance thiol-mediated binding; no MP data provided.
2-{[3-(4-chlorophenyl)-4-oxo-... () Quinazolinone Chlorophenyl, trimethylphenyl Chlorine increases electronegativity; trimethyl groups enhance steric hindrance.

Key Differences :

  • Sulfanyl-containing analogues () exhibit distinct binding modes due to sulfur’s nucleophilicity, contrasting with the oxygen-rich triazolo-pyridazin system in the target compound .

Biological Activity

Overview

N-(4-bromophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a complex organic compound that has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and specific case studies that highlight its efficacy against various cancer cell lines.

Synthesis

The compound is synthesized through multi-step organic reactions. A common approach involves the condensation of 4-bromobenzaldehyde with 3,4-dimethylaniline to form an intermediate that undergoes cyclization with appropriate reagents to yield the desired triazolo-pyridazin derivative. Optimization of reaction conditions such as temperature and solvent choice is critical for maximizing yield and purity.

This compound exhibits its biological activity primarily through interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate various biological pathways, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound:

  • Cytotoxicity : In vitro evaluations reveal that this compound shows potent cytotoxic effects against several cancer cell lines. For instance:
    • A549 (Lung Cancer) : Induces apoptosis with an IC50 value around 5 µM.
    • MCF7 (Breast Cancer) : Exhibits significant growth inhibition with similar IC50 values.

These findings suggest a dose-dependent relationship where increased concentrations lead to higher rates of apoptotic cell death.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A5495Apoptosis induction
MCF75.5Cell cycle arrest
HeLa6Caspase activation

Case Studies

  • Apoptotic Mechanism : A study conducted on A549 cells demonstrated that treatment with the compound resulted in early and late apoptotic cell populations increasing significantly at higher concentrations (10 µM and 15 µM), indicating a clear mechanism through which the compound induces cell death via apoptosis .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications in the phenyl ring significantly affect the biological activity of the compound. Electron-withdrawing groups enhance cytotoxicity by stabilizing the active form of the drug .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing this compound, and what are the critical optimization steps?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the triazolo[4,3-b]pyridazinone core. A key step is the formation of the acetamide linkage via coupling of the bromophenyl moiety with the activated carboxylic acid derivative of the triazolopyridazine intermediate. For example, carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used under anhydrous conditions at 0–5°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures ≥95% purity .
  • Optimization : Reaction temperature control (<10°C) during coupling prevents racemization. Solvent choice (e.g., dichloromethane vs. DMF) impacts yield due to steric effects in the triazolopyridazine ring.

Q. Which spectroscopic techniques are essential for structural characterization, and how are key signals interpreted?

  • Techniques :

  • ¹H/¹³C NMR : The methyl groups on the 3,4-dimethylphenyl ring appear as singlets at δ ~2.2–2.4 ppm. The triazolopyridazine NH proton is typically deshielded (δ ~11–12 ppm) .
  • HRMS : Molecular ion peaks ([M+H]⁺) should match the theoretical mass (e.g., C₂₄H₂₀BrN₅O₂: calculated 514.07, observed 514.08) .
  • FT-IR : The carbonyl stretch (C=O) of the acetamide group appears at ~1680–1700 cm⁻¹ .

Q. How do the compound’s physicochemical properties (e.g., logP, solubility) influence experimental design?

  • LogP : Predicted logP ~3.5 (via ChemDraw) suggests moderate lipophilicity, requiring DMSO or ethanol for stock solutions.
  • Solubility : Limited aqueous solubility (<0.1 mg/mL) necessitates formulation with surfactants (e.g., Tween-80) for in vitro assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s 3D structure, and what intermolecular interactions stabilize the crystal lattice?

  • Methodology : Single crystals are grown via slow evaporation (CH₂Cl₂/hexane). X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) reveal planar acetamide groups with N–H···O hydrogen bonds forming R₂²(10) dimer motifs. Dihedral angles between the triazolopyridazine and bromophenyl rings (~80°) indicate steric strain .
  • Key Interactions : π-π stacking between triazolopyridazine cores (distance ~3.6 Å) and halogen bonding (Br···O contacts) enhance lattice stability .

Q. How to design experiments to evaluate selective kinase inhibition, and how should contradictory activity data be analyzed?

  • Experimental Design :

  • Kinase Panel Screening : Test against 50+ kinases (e.g., EGFR, VEGFR2) at 1–10 µM. Use ATP-competitive assays (Caliper LabChip) to measure IC₅₀.
  • Data Contradictions : Discrepancies between enzymatic and cellular assays (e.g., low IC₅₀ in vitro but poor cell permeability) may arise from solubility issues. Validate with orthogonal methods (e.g., SPR for binding affinity) .

Q. What in vitro and in vivo models are appropriate for assessing metabolic stability and cytotoxicity?

  • Metabolic Stability :

  • Liver Microsomes : Incubate with human microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS (t₁/₂ <30 min suggests rapid metabolism).
  • CYP450 Inhibition : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates .
    • Cytotoxicity : Use MTT assays in HEK293 and HepG2 cells. Compare IC₅₀ values (e.g., >50 µM in normal cells vs. <10 µM in cancer cells) to assess selectivity .

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